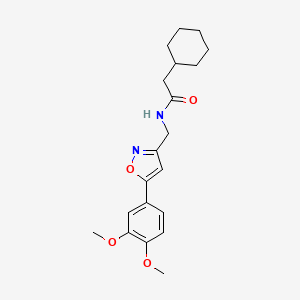

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclohexyl-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-24-17-9-8-15(11-19(17)25-2)18-12-16(22-26-18)13-21-20(23)10-14-6-4-3-5-7-14/h8-9,11-12,14H,3-7,10,13H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEBVNVNJFZMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3CCCCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, leading to the formation of isoxazole derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It may serve as a lead compound for developing new drugs with therapeutic potential.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The isoxazole ring and the dimethoxyphenyl group are key functional groups that enable the compound to bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

Cyclohexyl Derivatives: Compounds with a cyclohexyl group but different functional groups attached.

Dimethoxyphenyl Derivatives: Compounds with a dimethoxyphenyl group but different core structures.

Uniqueness

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a compound belonging to the isoxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This formula indicates the presence of cyclohexyl and isoxazole moieties, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with neurotransmitter receptors can influence signaling pathways related to pain, inflammation, and other physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Isoxazole derivatives have been shown to possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly through apoptosis induction in cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in HT-29 cell line | |

| Anti-inflammatory | Reduces cytokine production in vitro |

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on HT-29 colon cancer cells. Results indicated a significant reduction in cell viability (IC50 = 15 µM), suggesting strong anticancer potential.

- Anti-inflammatory Effects : In a model of lipopolysaccharide-induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-α and IL-6), highlighting its anti-inflammatory properties.

Comparative Analysis

When compared to other isoxazole derivatives, such as 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole, this compound shows unique properties due to its specific substitution pattern.

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| 5-substituted amino-isoxazole | Moderate | Low | High |

| 4-substituted methoxycarbonyl-isoxazole | Low | Moderate | High |

Q & A

Q. What are the recommended synthetic routes for 2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization of the isoxazole ring and subsequent acylation. Key steps include:

- Cyclohexyl group introduction : Alkylation or nucleophilic substitution under controlled temperatures (e.g., 60–80°C) to ensure regioselectivity .

- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes, monitored via TLC for intermediate validation .

- Acylation : Reaction of the isoxazole intermediate with chloroacetyl chloride in the presence of triethylamine, followed by purification via recrystallization (e.g., using pet-ether) .

Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to improve yields. Use HPLC to monitor purity (>95%) and NMR (¹H/¹³C) for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm; isoxazole protons at δ 6.5–7.2 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) and detects byproducts .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 413.2) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH Stability : Hydrolysis of the acetamide group may occur under strongly acidic (pH <2) or basic (pH >10) conditions. Use buffered solutions (pH 6–8) for in vitro assays .

- Thermal Stability : Decomposition observed above 150°C. Store at –20°C in anhydrous DMSO to prevent degradation .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Enzyme Inhibition : Screen against kinases (e.g., COX-2) or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substituent Variation : Replace the cyclohexyl group with smaller (cyclopropyl) or bulkier (adamantyl) moieties to assess steric effects on binding .

- Isoxazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance electrophilic interactions .

- Data Analysis : Compare IC₅₀ values across analogs using multivariate regression to identify critical substituents .

Q. What computational strategies predict binding modes and off-target interactions?

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking of the dimethoxyphenyl group .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (100 ns) to assess stability and identify key residues (e.g., Arg120 in COX-2) .

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?

- Pharmacokinetic Profiling : Measure plasma protein binding (ultrafiltration) and metabolic stability (liver microsomes) to explain reduced in vivo efficacy .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Q. What methodologies optimize the compound’s bioavailability and blood-brain barrier (BBB) penetration?

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH) to reduce logP (<3) while maintaining BBB permeability via passive diffusion .

- Prodrug Design : Mask the acetamide as an ester to enhance solubility and cleavage by esterases in plasma .

Q. How can toxicity and off-target effects be systematically evaluated?

- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

Q. What strategies validate hypotheses about its mechanism of action (MoA)?

- CRISPR-Cas9 Knockout : Silence putative targets (e.g., NF-κB) in cell lines and measure activity loss .

- Thermal Proteome Profiling (TPP) : Identify target proteins by monitoring thermal stability shifts in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.